Iodophenol blue

描述

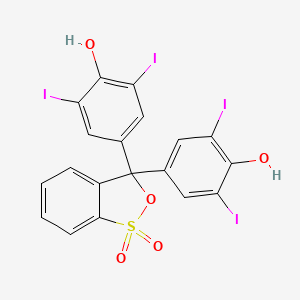

Structure

3D Structure

属性

IUPAC Name |

4-[3-(4-hydroxy-3,5-diiodophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10I4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNYILISXGUYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10I4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196115 | |

| Record name | Iodophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-24-4 | |

| Record name | Iodophenol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodophenol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,6-diiodophenol] S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPHENOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5GT3G6TQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iodophenol Blue: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iodophenol blue (3',3'',5',5''-Tetraiodophenolsulfonephthalein) is a versatile dye with applications in various scientific domains. This document provides an in-depth overview of its physical and chemical properties, experimental applications, and relevant reaction mechanisms.

Core Physical and Chemical Properties

This compound is a halogenated derivative of phenolsulfonphthalein. Its structure is characterized by a sulfonephthalein core with four iodine atoms substituted on the phenol rings. This substitution pattern significantly influences its chemical properties, including its acidity and spectral characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Identifier | Value | Citation |

| CAS Number | 4430-24-4 | [1] |

| Molecular Formula | C₁₉H₁₀I₄O₅S | [1] |

| Molecular Weight | 857.96 g/mol | [1] |

| IUPAC Name | 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,6-diiodophenol) S,S-dioxide |

| Physical Property | Value | Citation |

| Appearance | Brown powder | |

| Melting Point | 229 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, acetone, ether, and acetic acid. | |

| pKa | 7.48 |

| Spectroscopic Data | Value | Citation |

| λmax | 433 nm |

Experimental Protocols

This compound's utility in the laboratory stems from its properties as a pH indicator and a visualization reagent. The following are generalized experimental protocols for its application.

Preparation of an this compound pH Indicator Solution

This protocol outlines the preparation of a standard this compound solution for use as a pH indicator. The pH transition range for this compound is generally from yellow in acidic conditions (around pH 3.0) to blue in alkaline conditions (above pH 4.6).

Materials:

-

This compound powder

-

Ethanol (95%) or Methanol

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Beaker

-

Graduated cylinder

-

Volumetric flask (100 mL)

-

Stirring rod

Procedure:

-

Weigh 0.1 g of this compound powder and transfer it to a beaker.

-

Add a small volume of 95% ethanol or methanol (approximately 20-30 mL) to the beaker.

-

Gently heat the mixture while stirring to dissolve the this compound powder.

-

Carefully add a few drops of 0.1 M NaOH solution to aid in dissolution and to bring the indicator to its basic (blue) form.

-

Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.

-

Bring the final volume to 100 mL with distilled water.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the prepared indicator solution in a well-labeled, sealed container, protected from light.

Use as a Visualization Reagent in Thin-Layer Chromatography (TLC)

This compound can be used as a visualization agent in TLC, particularly for the detection of various organic compounds.

Materials:

-

Developed and dried TLC plate

-

This compound staining solution (prepared as a dilute solution in a suitable organic solvent like ethanol)

-

Dipping chamber or spray bottle

-

Heat gun or hot plate

Procedure:

-

After developing and thoroughly drying the TLC plate, immerse it briefly and evenly in the this compound staining solution held in a dipping chamber. Alternatively, spray the plate with the staining solution in a fume hood.

-

Allow the excess stain to drip off and the solvent to evaporate.

-

Gently heat the plate using a heat gun or on a hot plate.

-

The separated compounds on the TLC plate will appear as colored spots against a colored background. The color of the spots will depend on the nature of the analyte.

-

Circle the visualized spots with a pencil for a permanent record.

Signaling Pathways and Logical Relationships

While this compound is not typically involved in biological signaling pathways, its interaction with amines represents a key chemical reaction. The mechanism involves the nucleophilic attack of the amine on the central carbon atom of the sulfonephthalein structure.

General Reaction Mechanism with Amines

The color change observed when sulfonephthalein dyes like this compound interact with amines is due to a change in the electronic structure of the dye molecule. The reaction proceeds through a nucleophilic addition of the amine to the central, electron-deficient carbon of the dye.

This guide provides a foundational understanding of the physical and chemical properties of this compound and its primary applications in a laboratory setting. Researchers and scientists can utilize this information for the effective application of this compound in their experimental workflows.

References

An In-depth Technical Guide to the Synthesis and Purification of Iodophenol Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Iodophenol Blue (3',3'',5',5''-Tetraiodophenolsulfonephthalein), a vital dye and pH indicator with applications in various scientific fields. This document details the chemical processes involved, offering experimental protocols and data presentation to assist researchers in its preparation and purification.

Introduction to this compound

This compound, with the chemical formula C₁₉H₁₀I₄O₅S, is a halogenated derivative of phenolsulfonphthalein.[1][2] It is structurally analogous to the more commonly known Bromophenol Blue. Its primary applications lie in its function as a pH indicator, typically transitioning from yellow to blue over a pH range of 3.0 to 4.6. Furthermore, it serves as a tracking dye in gel electrophoresis and has been utilized in various biochemical assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3',3'',5',5''-Tetraiodophenolsulfonephthalein | [2] |

| CAS Number | 4430-24-4 | [1][2] |

| Molecular Formula | C₁₉H₁₀I₄O₅S | |

| Molecular Weight | 857.96 g/mol | |

| Appearance | Brown powder | |

| Melting Point | 229 °C (decomposes) | |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, acetone, ether, acetic acid. | |

| pH Indicator Range | 3.0 (Yellow) - 4.6 (Blue) |

Synthesis of this compound

A study on the reaction of iodine with phenol red indicates that the optimal conditions for the iodination of phenol red in an alkaline environment (pH 9.5) are a hydrochloric acid concentration of 5x10⁻² M, a temperature of 55°C, and a reaction time of 17 minutes. The primary products of this process are reported to be iodophenol red and this compound.

Inferred Experimental Protocol for Synthesis

This protocol is inferred from the synthesis of Bromophenol Blue and general principles of phenol iodination. Optimization may be required to achieve high yields and purity.

Materials:

-

Phenolsulfonphthalein (Phenol Red)

-

Iodine monochloride (ICl) or a mixture of an iodide salt (e.g., potassium iodide) and an oxidizing agent (e.g., sodium hypochlorite).

-

Glacial Acetic Acid

-

Sodium Thiosulfate (for quenching)

-

Hydrochloric Acid (for pH adjustment)

-

Deionized Water

Procedure:

-

In a fume hood, dissolve a specific molar quantity of phenolsulfonphthalein in glacial acetic acid with gentle heating and stirring.

-

Slowly add a stoichiometric excess of the iodinating agent (e.g., a solution of iodine monochloride in glacial acetic acid) to the heated phenolsulfonphthalein solution over a period of 30-60 minutes. The reaction is an electrophilic aromatic substitution.

-

Maintain the reaction mixture at an elevated temperature (e.g., 80-100°C) with continuous stirring for several hours to ensure complete iodination. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The crude this compound may precipitate out of the solution.

-

Quench any remaining unreacted iodine by adding a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.

-

Acidify the solution with dilute hydrochloric acid to further precipitate the product.

-

Collect the crude this compound precipitate by vacuum filtration and wash it with cold deionized water.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Diagram 1: Synthesis of this compound Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Purification of this compound

The crude this compound synthesized will likely contain unreacted starting materials and side products. Therefore, a thorough purification is essential to obtain a high-purity product suitable for research and development applications. A combination of solvent extraction and recrystallization is a recommended approach, based on methods for similar halogenated sulfonephthaleins. High-performance liquid chromatography (HPLC) can be employed for both analytical purity assessment and preparative purification.

Purification Protocol

1. Solvent Extraction:

-

A method for purifying a similar compound, 3,4,5,6-tetrahalogenated phenolsulfonphthalein, involves an initial solvent extraction.

-

The crude product is mixed with a suitable solvent such as acetonitrile or ethyl acetate, heated to reflux with stirring, and then filtered. The filtrate is then concentrated to yield the extracted product.

2. Recrystallization:

-

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical.

-

For the extracted product, recrystallization from a solvent system like ether or petroleum ether has been reported for a similar compound.

-

General solvent systems for recrystallization of organic compounds that can be explored include ethanol, methanol/water, acetone/water, and n-hexane/ethyl acetate.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

-

3. High-Performance Liquid Chromatography (HPLC):

-

HPLC is an effective method for both the analysis and preparative purification of this compound.

-

A reverse-phase (RP) HPLC method can be utilized with a C18 column.

-

The mobile phase typically consists of a mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse Phase) | |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | |

| Detection | UV-Vis |

Diagram 2: Purification Workflow for this compound

References

An In-depth Technical Guide to the Mechanism of Action of Iodophenol Blue as a pH Indicator

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical principles underlying the function of iodophenol blue as a pH indicator. It details the molecular mechanism, quantitative parameters, and standard experimental protocols for its characterization.

Core Mechanism of Action

This compound (3,3',5,5'-Tetraiodophenolsulfonephthalein) is a sulfonephthalein dye that functions as a weak acid, enabling its use as a pH indicator.[1][2][3] The fundamental principle of its action is a proton-transfer equilibrium, where the molecule exists in two distinct structural forms, each possessing a unique color.[4][5] The transition between these forms is dictated by the hydrogen ion (H⁺) concentration of the solution.

-

In Acidic Conditions (pH < 3.0): The indicator is in its protonated, acidic form (HIn). In this state, the molecule adopts a lactone ring structure. This configuration results in a limited system of conjugated double bonds. Consequently, the molecule absorbs light in the shorter wavelength region of the visible spectrum (λmax ≈ 433nm), reflecting yellow light.

-

In Basic Conditions (pH > 4.8): As the pH increases, the phenolic hydroxyl groups are deprotonated. This deprotonation induces a significant structural rearrangement: the lactone ring opens, and the molecule transforms into a quinoidal structure (In⁻). This form possesses a more extensive delocalized π-electron system across the molecule. The extended conjugation lowers the energy gap for electronic transitions, causing the molecule to absorb light at longer wavelengths (in the yellow-orange region of the spectrum), thereby appearing blue to the observer.

The equilibrium between the yellow acidic form and the blue basic form is reversible and can be described by Le Chatelier's principle. An increase in H⁺ concentration shifts the equilibrium toward the yellow lactone form, while a decrease in H⁺ (or an increase in OH⁻) shifts it toward the blue quinoidal form.

Caption: Reversible equilibrium of this compound between its acidic and basic forms.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for its application in analytical chemistry and diagnostics.

| Parameter | Value | Reference(s) |

| Systematic Name | 4,4'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-diiodophenol] | |

| CAS Number | 4430-24-4 | |

| Molecular Formula | C₁₉H₁₀I₄O₅S | |

| Molecular Weight | 857.96 g/mol | |

| pKa (at 25°C) | 4.16 | |

| pH Transition Range | 3.0 – 4.8 | |

| Color in Acidic Form | Yellow | |

| Color in Basic Form | Blue | |

| λmax (Acidic Form) | 433 nm | |

| λmax (Basic Form) | ~590-610 nm (Estimated based on blue color) | N/A |

Experimental Protocols

This protocol outlines the methodology for empirically determining the acid dissociation constant (pKa) of this compound using UV-Visible spectrophotometry.

Objective: To determine the pKa of this compound by measuring absorbance changes as a function of pH.

Principle: The Henderson-Hasselbalch equation is applied to spectrophotometric data. The pKa is the pH at which the concentrations of the acidic (HIn) and basic (In⁻) forms are equal. By measuring the absorbance of the indicator in a series of buffers with known pH values, the ratio of [In⁻]/[HIn] can be determined, allowing for a precise pKa calculation.

Materials and Equipment:

-

This compound powder

-

Ethanol or Methanol (for stock solution)

-

Series of buffer solutions (e.g., citrate-phosphate) with known pH values spanning the range of 3.0 to 5.5

-

Hydrochloric acid (HCl, 0.1 M)

-

Sodium hydroxide (NaOH, 0.1 M)

-

Calibrated pH meter

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Volumetric flasks and precision pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like ethanol, as it has low solubility in pure water.

-

Sample Preparation:

-

Prepare a series of at least 8-10 buffer solutions with accurately measured pH values across the transition range (e.g., 3.0, 3.4, 3.8, 4.0, 4.2, 4.4, 4.8, 5.2).

-

To separate volumetric flasks, add an identical, precise aliquot of the this compound stock solution.

-

Dilute each flask to the final volume with a different buffer solution. This ensures the total indicator concentration is constant across all samples.

-

-

Determination of Absorbance Maxima (λmax):

-

Prepare two reference samples: one highly acidic (dilute stock in 0.1 M HCl, pH < 2) and one highly basic (dilute stock in a buffer of pH > 6).

-

Scan the absorbance of the acidic sample across the visible spectrum (e.g., 380-700 nm) to determine the λmax for the HIn form (expected around 433 nm).

-

Scan the absorbance of the basic sample to determine the λmax for the In⁻ form (λ_base).

-

-

Absorbance Measurements:

-

Set the spectrophotometer to λ_base.

-

Measure the absorbance of the highly acidic solution (A_acid) and the highly basic solution (A_base). These represent the absorbance when the indicator is 100% in the HIn form and 100% in the In⁻ form, respectively.

-

Measure the absorbance (A) of each of the buffered indicator solutions at λ_base.

-

-

Data Analysis and Calculation:

-

For each sample, calculate the ratio of the basic to acidic forms using the following equation: [In⁻]/[HIn] = (A - A_acid) / (A_base - A)

-

Calculate the pKa for each buffer pH using the Henderson-Hasselbalch equation: pKa = pH - log([In⁻]/[HIn])

-

For a graphical determination, plot pH (y-axis) versus log([In⁻]/[HIn]) (x-axis). The data should form a straight line. The y-intercept (where log([In⁻]/[HIn]) = 0) is the pKa of this compound.

-

References

In-Depth Technical Guide to the Spectral Properties of Iodophenol Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of iodophenol blue, a versatile pH indicator. This document details its absorbance characteristics, the influence of pH, and outlines the methodologies for its spectral analysis.

Core Spectral Properties of this compound

This compound (3',3'',5',5''-Tetraiodophenolsulfonephthalein) is a sulfonephthalein dye that exhibits distinct color changes in response to variations in pH, making it a valuable tool in various analytical and biological applications. Its spectral properties are fundamentally linked to its molecular structure and the protonation state of its phenolic hydroxyl groups.

As a pH indicator, this compound transitions from a yellow color in acidic solutions to a blue color in alkaline environments. This change is visually apparent and can be quantified by UV-Vis spectrophotometry. The approximate pH range for this color transition is between pH 3.0 and 4.8.

A key spectral characteristic is its maximum absorbance wavelength (λmax). In its acidic, yellow form, this compound exhibits a maximum absorbance at approximately 433 nm .

Table 1: Summary of this compound Spectral Properties

| Property | Value | Citation |

| Chemical Formula | C₁₉H₁₀I₄O₅S | |

| Molecular Weight | 857.96 g/mol | |

| CAS Number | 4430-24-4 | |

| Appearance | Orange to brown powder | [1] |

| pH Indicator Range | 3.0 (yellow) – 4.8 (blue) | |

| λmax (Acidic Form) | 433 nm |

pH-Dependent Spectral Changes

The color change of this compound, like other sulfonephthalein indicators, is due to a change in its molecular structure with varying hydrogen ion concentrations. In acidic solutions, the molecule exists predominantly in a neutral, lactone form, which is yellow. As the pH increases, the phenolic protons are removed, leading to a quinoidal, conjugated system that absorbs light at longer wavelengths, resulting in the blue color of the basic form.

Molar Absorptivity

The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a specific wavelength. It is a crucial parameter for quantitative analysis using Beer-Lambert Law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length, and c is the concentration).

Specific molar absorptivity values for this compound are not widely reported in the scientific literature. However, it can be determined experimentally.

Experimental Protocols

Determination of pH-Dependent Absorbance Maxima

This protocol outlines the steps to determine the absorbance maxima of the acidic and basic forms of this compound.

Materials:

-

This compound

-

Spectrophotometer capable of UV-Vis measurements

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Buffer solutions (e.g., citrate buffer for acidic pH, phosphate buffer for neutral to basic pH)

-

Deionized water

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a slightly alkaline aqueous solution) at a known concentration.

-

Preparation of Acidic and Basic Solutions:

-

Acidic Form: Dilute an aliquot of the stock solution in a buffer solution with a pH well below the transition range (e.g., pH 2).

-

Basic Form: Dilute an aliquot of the stock solution in a buffer solution with a pH well above the transition range (e.g., pH 7).

-

-

Spectrophotometric Analysis:

-

Calibrate the spectrophotometer with the respective buffer solutions as blanks.

-

Scan the absorbance of the acidic solution across the UV-Vis spectrum (e.g., 350-700 nm) to determine the λmax of the yellow form.

-

Scan the absorbance of the basic solution across the same spectral range to determine the λmax of the blue form.

-

Determination of Molar Absorptivity

This protocol describes how to experimentally determine the molar absorptivity of this compound at its absorbance maxima.

Procedure:

-

Prepare a Series of Standard Solutions: From the stock solution, prepare a series of dilutions of known concentrations in the appropriate buffer (acidic or basic).

-

Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax for the respective form (acidic or basic).

-

Construct a Calibration Curve: Plot a graph of absorbance versus concentration for the series of standard solutions.

-

Calculate Molar Absorptivity: According to the Beer-Lambert Law, the slope of the calibration curve will be equal to the molar absorptivity (ε) when the path length is 1 cm.

Visualizing the pH Indicator Mechanism

The transition between the acidic and basic forms of a sulfonephthalein indicator like this compound can be represented as a chemical equilibrium.

References

An In-depth Technical Guide to the Solubility of Iodophenol Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iodophenol blue in water and various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide also furnishes a detailed experimental protocol for determining its solubility using UV-Visible spectrophotometry, a widely accepted and reliable method for colored compounds.

Introduction to this compound

This compound, also known as 3',3'',5',5''-tetraiodophenolsulfonphthalein, is a synthetic dye belonging to the sulfonphthalein family of pH indicators.[1] It is utilized in various chemical and biological applications, including as a pH indicator with a visual transition from yellow in acidic conditions to blue in alkaline environments.[1] Its applications extend to staining DNA samples and differentiating tumor cells in biopsy samples.[1] Understanding its solubility is crucial for its effective application in these and other research contexts.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Water | Slightly soluble[2][3] |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Ether | Soluble |

| Acetic Acid | Soluble |

Experimental Protocol for Determining the Solubility of this compound by UV-Visible Spectrophotometry

This section outlines a detailed methodology for the quantitative determination of this compound solubility. The protocol is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

3.1. Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Beakers

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Cuvettes

3.2. Detailed Methodology

Step 1: Preparation of a Stock Solution

-

Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the powder to a volumetric flask of a suitable volume (e.g., 100 mL).

-

Add a small amount of the chosen solvent to dissolve the powder.

-

Once dissolved, dilute the solution to the mark with the solvent. This is your stock solution of known concentration.

Step 2: Determination of Maximum Absorbance (λmax)

-

Prepare a dilute solution of this compound from the stock solution.

-

Scan the absorbance of this dilute solution over a range of wavelengths (e.g., 400-700 nm) using the UV-Vis spectrophotometer.

-

Identify the wavelength at which the maximum absorbance occurs. This wavelength is the λmax and should be used for all subsequent absorbance measurements to ensure maximum sensitivity.

Step 3: Preparation of Standard Solutions and Generation of a Calibration Curve

-

Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis on the data points to obtain a calibration curve. The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) should be recorded. An R² value close to 1 indicates a good linear fit.

Step 4: Preparation of a Saturated Solution

-

Add an excess amount of this compound powder to a known volume of the solvent in a beaker.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

Step 5: Analysis of the Saturated Solution

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Depending on the expected concentration, you may need to accurately dilute the saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at the λmax.

Step 6: Calculation of Solubility

-

Use the equation of the calibration curve (y = mx + c) to calculate the concentration of this compound in the (diluted) saturated solution from its measured absorbance.

-

If the saturated solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.

-

The calculated concentration represents the solubility of this compound in the chosen solvent at the experimental temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of this compound solubility using the spectrophotometric method.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the solubility determination experiment.

References

Iodophenol Blue: A Technical Deep Dive into its History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodophenol blue, chemically known as 3',3'',5',5''-Tetraiodophenolsulfonephthalein, is a synthetic dye with a rich history intertwined with the development of chemical indicators and biological stains. This technical guide provides an in-depth exploration of its discovery, chemical synthesis, and diverse applications. Detailed experimental protocols, quantitative data, and visualizations of its chemical structure and synthesis pathway are presented to serve as a comprehensive resource for researchers and professionals in the chemical and biomedical fields.

Historical Discovery and Development

The precise historical discovery of this compound is not definitively documented in a single, seminal publication. Its development is intrinsically linked to the broader exploration of sulfonephthalein dyes in the early 20th century, a class of compounds that gained prominence as pH indicators. While the exact date and discoverer of this compound remain elusive in currently available literature, its synthesis is a logical extension of the work on halogenated phenolsulfonphthaleins.

The synthesis of halogenated derivatives of phenolsulfonphthalein was a common practice to modify the indicator properties, such as the pH transition range and the sharpness of the color change. The introduction of iodine atoms into the phenol rings of the parent molecule, phenolsulfonphthalein, would have been a systematic step in the quest for new and improved indicators.

It is important to distinguish this compound from "indophenol blue," a different compound with which it is sometimes confused. Indophenol blue was utilized by the pioneering immunologist Paul Ehrlich in his late 19th-century studies on in vivo staining. However, there is no direct historical or chemical link between Ehrlich's indophenol blue and the sulfonephthalein dye, this compound.

Chemical and Physical Properties

This compound is a dark brown powder with a complex molecular structure. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3',3'',5',5''-Tetraiodophenolsulfonephthalein | [1] |

| Synonyms | This compound, Tetraiodophenolsulfonphthalein | [2][3] |

| CAS Number | 4430-24-4 | [2][4] |

| Molecular Formula | C₁₉H₁₀I₄O₅S | |

| Molecular Weight | 857.96 g/mol | |

| Melting Point | 229 °C (decomposes) | |

| Appearance | Brown powder | |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, acetone, ether, acetic acid. | |

| pH Indicator Range | Approximately pH 6.4 - 8.0 | |

| Color in Acidic Solution | Yellow | |

| Color in Basic Solution | Blue |

Synthesis of this compound

General Experimental Protocol for Halogenated Phenolsulfonphthaleins

This protocol is based on a general method for the synthesis of tetrahalogenated phenolsulfonphthaleins and would need to be adapted and optimized for the specific synthesis of the tetraiodo- derivative.

Materials:

-

3,4,5,6-Tetraiodo-o-sulfobenzoic anhydride (This would need to be synthesized or sourced)

-

Phenol

-

Fuming tin (IV) chloride (stannic chloride)

-

Acetonitrile or Ethyl acetate (for extraction)

-

Diethyl ether or Petroleum ether (for recrystallization)

Procedure:

-

In a reaction vessel, add 0.87 moles of phenol and heat to 110°C with stirring for 1 hour.

-

To the heated phenol, add 0.29 moles of 3,4,5,6-tetraiodo-o-sulfobenzoic anhydride and stir until a homogeneous mixture is obtained.

-

Cool the mixture to 80°C and slowly add fuming tin (IV) chloride.

-

Increase the temperature to 130-140°C and maintain with stirring for 7 hours. The reaction progress can be monitored using thin-layer chromatography.

-

After the reaction is complete, the crude product is obtained.

Purification:

-

Solvent Extraction: The crude product is mixed with acetonitrile or ethyl acetate and heated to reflux with stirring. The mixture is then filtered, and the filtrate is concentrated and dried to yield the extracted product.

-

Recrystallization: The extracted product is then mixed with diethyl ether or petroleum ether and heated to reflux with stirring. The solution is cooled to room temperature, and the precipitated crystals are collected by filtration and dried to obtain the final purified this compound.

Applications

This compound's distinct color change in response to pH variations makes it a valuable tool in various scientific disciplines.

-

pH Indicator: Its primary application is as a pH indicator in titrations and for the preparation of indicator papers.

-

Biological Stain: this compound has been used in biological research as a stain for DNA samples. It can also be used to differentiate tumor cells from surrounding tissue in biopsy samples.

-

Chemical Analysis: The dye's interaction with amines, leading to the release of bromophenols and cleavage products, allows for its use as a visual indicator in certain chemical reactions.

Visualizations

Chemical Structure of this compound

References

iodophenol blue CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iodophenol Blue, detailing its chemical properties, applications, and safety information. The content is structured to serve as a valuable resource for laboratory and research professionals.

Core Chemical and Physical Properties

This compound, a synthetic dye, is primarily recognized for its utility as a pH indicator.[1] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 4430-24-4 | [1][2] |

| Molecular Formula | C₁₉H₁₀I₄O₅S | [2] |

| Molecular Weight | 857.96 g/mol | [3] |

| Appearance | Dark purple powder | |

| pH Range | 6.4 - 8.0 | |

| Color Transition | Yellow (acidic) to Blue (alkaline) | |

| Solubility | Soluble in water and organic solvents |

Applications in Research and Analysis

The principal application of this compound is as a pH indicator in titrations and other analytical chemistry procedures. While some sources suggest its use in biological research for staining DNA and differentiating tumor cells, specific and detailed protocols for these applications are not well-documented in scientific literature, and there is a potential for confusion with other dyes such as indophenol blue or bromophenol blue.

Use as a pH Indicator

This compound's distinct color change within a specific pH range makes it a reliable visual marker for determining the endpoint of acid-base titrations.

Experimental Protocol: Preparation and Use of this compound as a pH Indicator

The following protocol outlines the steps for preparing and using an this compound indicator solution.

Materials:

-

This compound powder

-

Ethanol (95%) or deionized water

-

0.1 M Sodium Hydroxide (optional, for dissolving)

-

Volumetric flasks

-

Pipettes

-

Stirring apparatus

Procedure:

1. Preparation of the Indicator Solution:

-

Method A (Aqueous Solution): Dissolve 0.1 g of this compound powder in 100 mL of deionized water with continuous stirring. Gentle heating may be applied to aid dissolution.

-

Method B (Ethanolic Solution): Dissolve 0.1 g of this compound powder in 100 mL of 95% ethanol. If the powder does not dissolve readily, a small amount of 0.1 M sodium hydroxide can be added dropwise to facilitate dissolution, followed by dilution with ethanol.

2. Use in Titration:

-

Add 2-3 drops of the prepared this compound indicator solution to the analyte solution before starting the titration.

-

The color of the solution will be yellow in acidic conditions.

-

As the titrant is added and the pH approaches the transition range (6.4-8.0), the color will begin to change.

-

The endpoint of the titration is reached when the solution exhibits a distinct and persistent blue color.

Experimental Workflow

Safety and Handling

This compound is classified as an irritant. Users should handle the compound with care, employing standard laboratory safety practices.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Signaling Pathways

There is no scientific evidence to suggest that this compound is involved in any biological signaling pathways. Its primary role in a biological context, if any, appears to be as a staining agent, though as previously noted, specific protocols are not well established.

Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

A Comprehensive Technical Guide to the Safety, Handling, and Disposal of Iodophenol Blue

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and disposal guidelines for Iodophenol Blue (also known as 3',3'',5',5''-Tetraiodophenolsulfonphthalein). Adherence to these guidelines is paramount for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a synthetic dye commonly utilized as a pH indicator in various chemical and biological applications.[1] It is recognized for its distinct color transition from yellow in acidic conditions to blue in alkaline environments.[1] The following tables summarize its key physical and chemical properties.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 229 °C (decomposes) | [2][3] |

| Boiling Point | 615.3±55.0 °C (Predicted) | [2] |

| Density | 2.615±0.06 g/cm³ (Predicted) | |

| Form | Powder | |

| Color | Brown | |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, acetone, ether, and acetic acid. |

Table 2: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 4-[3-(4-hydroxy-3,5-diiodophenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-2,6-diiodophenol | |

| CAS Number | 4430-24-4 | |

| Molecular Formula | C₁₉H₁₀I₄O₅S | |

| Molecular Weight | 857.96 g/mol | |

| InChI Key | RXNYILISXGUYFG-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I |

Safety and Hazards

This compound is classified as an irritant and requires careful handling to avoid exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation |

Source:

Primary Hazards:

-

Irritant: Causes irritation to the skin, eyes, and respiratory system.

-

Potential for Environmental Hazard: While specific data is limited, it is advised to handle with care to avoid environmental contamination.

Toxicological Data: Quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not readily available in the public domain based on the conducted research. It is recommended to treat this chemical with the caution afforded to substances with unknown toxicological profiles.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize the risk of exposure to this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust generation and inhalation.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.

-

Skin Protection:

-

Wear a lab coat or a chemical-resistant apron.

-

Use compatible chemical-resistant gloves (e.g., nitrile rubber).

-

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.

References

literature review of iodophenol blue in biological research.

An In-depth Technical Guide to Iodophenol Blue in Biological Research

Introduction and Chemical Properties

This compound, with the chemical name 3,3',5,5'-Tetraiodophenolsulfonephthalein, is a synthetic dye belonging to the sulfonephthalein family of compounds.[1][2] Structurally, it is an iodinated analogue of the more commonly encountered bromophenol blue. While its applications in biological research are mentioned by chemical suppliers, its primary and most well-documented use is as a pH indicator.[2] In other common laboratory techniques, such as protein quantification and gel electrophoresis, this compound is largely supplanted by its brominated counterpart, Bromophenol Blue, or other reagents entirely.

This guide provides a comprehensive review of the known properties of this compound and details its established and potential applications. For techniques where its direct use is not well-documented, this guide presents standardized protocols using common analogues to provide a practical framework for researchers.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. It is important to note a discrepancy in the reported pH range across different suppliers.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₀I₄O₅S | [1][2] |

| Molecular Weight | 857.96 g/mol | |

| CAS Number | 4430-24-4 | |

| pKa | 4.16 (at 25°C) | |

| pH Indicator Range | 3.0 (Yellow) to 4.8 (Blue) | |

| Alternate pH Range | 6.4 to 8.0 | |

| λmax (Absorbance Max) | 433 nm | |

| Appearance | Brown Powder | |

| Solubility | Slightly soluble in water; Soluble in ethanol, methanol, acetone, ether, acetic acid |

Application as a pH Indicator

The most clearly defined role for this compound in the laboratory is as an acid-base indicator. Its sulfonephthalein structure undergoes a reversible conformational change in response to hydronium ion concentration, resulting in a distinct color shift. The molecule transitions from a yellow hue in acidic conditions to a blue hue in more alkaline environments.

Experimental Protocol: Visual pH Determination

-

Reagent Preparation : Prepare a stock solution of this compound (e.g., 0.1% w/v) by dissolving 100 mg of the dye powder in 100 mL of ethanol.

-

Sample Addition : Add 1-2 drops of the this compound indicator solution to the test solution (e.g., 5-10 mL).

-

Observation : Gently agitate the sample to ensure uniform mixing.

-

pH Estimation : Visually compare the resulting color to a pH chart or standards. A yellow color indicates a pH at or below 3.0, while a blue color indicates a pH at or above 4.8. Shades of green will be present between these values, corresponding to the transition range.

Logical Workflow for pH Indication

Caption: Logical flow of using this compound for visual pH estimation.

Protein Quantification (Analogous Application)

While some chemical suppliers list "determining proteins" as a potential application for this compound, validated, peer-reviewed protocols specifying its use are scarce. However, the principle of protein quantification via dye-binding is well-established for its close structural analog, Bromophenol Blue (BPB). The BPB assay is advantageous in samples containing high concentrations of surfactants, which can interfere with other methods like the Coomassie-based Bradford assay. The following protocol is based on the established BPB method and serves as a template for the potential use of this compound.

Quantitative Parameters of an Analogous BPB Protein Assay

| Parameter | Description | Reference |

| Principle | Anionic dye binds to positively charged amino acid residues (e.g., arginine) in an acidic buffer. | |

| Absorbance Shift | Binding to protein shifts the dye's absorption maximum, allowing for spectrophotometric measurement. | |

| Primary Target | High affinity for albumin over globulin. | |

| Advantages | Simple, rapid, and compatible with samples containing detergents. |

Experimental Protocol: Dye-Binding Protein Assay (Based on BPB)

-

Reagent Preparation (BPB Reagent) :

-

Dissolve 10 mg of Bromophenol Blue powder in 10 mL of 95% ethanol.

-

Add 2.5 mL of glacial acetic acid.

-

Bring the final volume to 100 mL with deionized water.

-

Filter the solution through Whatman #1 paper and store in a dark bottle at 4°C. The solution should be a pale yellow.

-

-

Standard Curve Preparation :

-

Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with concentrations ranging from 10 µg/mL to 100 µg/mL.

-

Pipette 100 µL of each standard into separate test tubes. Include a "blank" tube with 100 µL of the same buffer used for the standards.

-

-

Sample Preparation :

-

Pipette 100 µL of the unknown protein sample into a separate test tube.

-

-

Reaction :

-

Add 1.0 mL of the BPB reagent to each tube (standards, blank, and unknown).

-

Vortex each tube thoroughly.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement :

-

Measure the absorbance of each sample at the appropriate wavelength (e.g., 610 nm for BPB) using a spectrophotometer. Use the "blank" tube to zero the instrument.

-

-

Quantification :

-

Plot the absorbance of the standards versus their known concentrations to create a standard curve.

-

Use the absorbance of the unknown sample to determine its concentration from the standard curve.

-

Workflow for Dye-Binding Protein Assay

Caption: Standard workflow for a dye-binding protein quantification assay.

Electrophoresis Tracking Dye (Analogous Application)

In both agarose and polyacrylamide gel electrophoresis, a tracking dye is added to the sample to provide a visible marker of the migration front. This allows the researcher to monitor the progress of the electrophoresis run and prevents the colorless DNA, RNA, or protein samples from running off the end of the gel. The standard tracking dye for this purpose is Bromophenol Blue. Given its properties as a colored, anionic molecule, this compound could theoretically serve the same function.

Experimental Protocol: Preparation of 6X Loading Buffer

This protocol describes a standard 6X loading buffer using Bromophenol Blue, where this compound could be substituted.

-

Component Assembly : For a 10 mL final volume, assemble the following:

-

Glycerol (for density) : 3 mL

-

Tris-HCl (1M, pH 8.0) : 600 µL

-

EDTA (0.5M, pH 8.0) : 1.2 mL

-

Tracking Dye (e.g., Bromophenol Blue) : 25 mg (or substitute with this compound)

-

Deionized Water : to 10 mL

-

-

Mixing : Combine all components in a conical tube and vortex until the dye is completely dissolved.

-

Storage : Store the 6X loading buffer at 4°C.

-

Usage : To use, add 1 part 6X loading buffer to 5 parts of your DNA, RNA, or protein sample (e.g., 2 µL of buffer for 10 µL of sample). Mix gently before loading into the gel well.

Workflow for Gel Electrophoresis Sample Preparation

Caption: Workflow for preparing and running a sample with tracking dye.

Thin-Layer Chromatography (TLC) Visualization (Clarification)

A common point of confusion arises from the name "this compound." The standard method for visualizing many organic compounds on TLC plates uses Iodine (I₂) vapor , not this compound. Iodine has a high affinity for unsaturated and aromatic compounds, forming temporary, colored complexes that appear as yellow-brown spots on the plate.

Experimental Protocol: TLC Plate Visualization with Iodine Vapor

-

Chamber Preparation :

-

Place a few crystals of solid iodine into a glass chamber with a lid (a wide-mouth jar works well).

-

Add a piece of filter paper to help saturate the chamber with vapor.

-

Close the lid and allow a few minutes for the purple iodine vapor to fill the chamber. This should be done in a fume hood.

-

-

Staining :

-

Using forceps, place the developed and dried TLC plate inside the iodine chamber.

-

Close the lid.

-

-

Development :

-

Monitor the plate. Spots will typically appear as yellow-brown against a light-tan background within a few seconds to several minutes.

-

Alcohols, carboxylic acids, and alkyl halides often do not stain well with iodine.

-

-

Marking and Documentation :

-

Once the spots are sufficiently visible, remove the plate from the chamber.

-

Immediately circle the spots with a pencil, as the iodine stain is not permanent and will fade over time as the iodine sublimes off the plate.

-

Workflow for TLC Plate Visualization with Iodine

Caption: Workflow for visualizing a TLC plate using an iodine chamber.

References

Methodological & Application

Application Notes and Protocols for the Use of Tracking Dyes in Gel Electrophoresis

A Note on Iodophenol Blue: While the topic specifies this compound, the prevalent and well-documented tracking dye in routine gel electrophoresis is bromophenol blue. This compound (CAS 4430-24-4) is a distinct compound, also used as a pH indicator, but its application as a tracking dye in electrophoresis is not widely established in scientific literature.[1][2][3][4][5] This document will focus on the application and protocols for bromophenol blue, the industry-standard tracking dye, assuming it is the compound of interest for this application.

Tracking dyes are essential for monitoring the progress of gel electrophoresis. These dyes are negatively charged at the pH of the electrophoresis buffer, allowing them to migrate toward the positive electrode along with the samples. Their primary roles are to provide a visual aid when loading samples and to allow for the estimation of the migration front of the separating molecules.

Key characteristics of an effective tracking dye include:

-

Visibility: The dye must be brightly colored for easy visualization.

-

Migration Rate: It should move at a predictable rate, ideally faster than the smallest molecule of interest, to indicate the electrophoresis front.

-

Inertness: The dye should not interact with or alter the sample molecules.

-

Charge: It must carry a net negative charge in the running buffer to migrate in the same direction as the nucleic acids or SDS-coated proteins.

Bromophenol blue is a commonly used tracking dye that appears blue at neutral or slightly basic pH and turns yellow in acidic conditions. It is suitable for both nucleic acid and protein electrophoresis.

Data Presentation: Migration of Common Tracking Dyes

The migration of tracking dyes is influenced by the gel matrix, its concentration, and the buffer system used. The following tables provide an approximation of the migration of common tracking dyes relative to the size of double-stranded DNA fragments.

Table 1: Apparent Molecular Weight of Tracking Dyes in Agarose Gels

| Tracking Dye | Apparent DNA Fragment Size (0.8-2.5% Agarose) |

| Xylene Cyanol FF | 800 - 4,000 bp |

| Bromophenol Blue | 100 - 300 bp |

| Orange G | 30 - 50 bp |

Source: Adapted from various scientific resources.

Table 2: Apparent Molecular Weight of Tracking Dyes in Non-Denaturing Polyacrylamide Gels

| Gel Concentration | Bromophenol Blue (bp) | Xylene Cyanol (bp) |

| 3.5% | 100 | 460 |

| 5.0% | 65 | 260 |

| 8.0% | 45 | 160 |

| 12.0% | 20 | 70 |

| 15.0% | 15 | 60 |

| 20.0% | 12 | 45 |

Source: Adapted from Sambrook, J., Fritsch, E.F., and Maniatis, T. (1989) Molecular Cloning: A Laboratory Manual.

Table 3: Apparent Molecular Weight of Tracking Dyes in Denaturing Polyacrylamide Gels

| Gel Concentration | Bromophenol Blue (nucleotides) | Xylene Cyanol (nucleotides) |

| 5.0% | 35 | 140 |

| 6.0% | 26 | 106 |

| 8.0% | 19 | 75 |

| 10.0% | 12 | 55 |

| 20.0% | 8 | 28 |

Source: Adapted from Sambrook, J., Fritsch, E.F., and Maniatis, T. (1989) Molecular Cloning: A Laboratory Manual.

Experimental Protocols

Protocol 1: Preparation of 6X DNA Loading Buffer with Bromophenol Blue

This protocol outlines the preparation of a 6X loading buffer for agarose gel electrophoresis of DNA.

Materials:

-

Bromophenol blue powder

-

Sucrose or Glycerol

-

Nuclease-free deionized water

-

15 mL screw-capped tube

-

Vortexer or rotator

Procedure:

-

To prepare 10 mL of 6X DNA loading dye, weigh out 25 mg of Bromophenol blue and 4 g of sucrose (or 3 mL of glycerol).

-

Transfer the components to a 15-mL screw-capped graduated tube.

-

Add 7 mL of nuclease-free deionized water.

-

Dissolve the contents by vortexing or using a rotator until all ingredients are completely dissolved.

-

Adjust the final volume to 10 mL with nuclease-free deionized water.

-

Mix the solution again. If any particles remain undissolved, centrifuge the tube at 4000-5000 rpm for 10 minutes and transfer the supernatant to a new tube.

-

Store the 6X loading buffer at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Agarose Gel Electrophoresis of DNA

This protocol describes the general steps for performing agarose gel electrophoresis of DNA samples.

Materials:

-

Agarose

-

1X TAE or TBE buffer

-

6X DNA Loading Buffer (from Protocol 1)

-

DNA samples and DNA ladder

-

Gel casting tray and combs

-

Electrophoresis chamber and power supply

-

UV transilluminator or gel imaging system

Procedure:

-

Prepare the Agarose Gel:

-

Weigh the appropriate amount of agarose for the desired gel concentration (e.g., 1 g in 100 mL of 1X running buffer for a 1% gel).

-

Add the agarose to the 1X running buffer in a flask.

-

Heat the mixture in a microwave or on a hot plate until the agarose is fully dissolved.

-

Allow the solution to cool to about 50-60°C.

-

Pour the molten agarose into the gel casting tray with the combs in place.

-

Let the gel solidify at room temperature for at least 30 minutes.

-

-

Prepare the Samples:

-

Mix your DNA samples with the 6X DNA Loading Buffer in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6X loading buffer).

-

-

Load and Run the Gel:

-

Carefully remove the combs from the solidified gel.

-

Place the gel tray in the electrophoresis chamber and fill it with 1X running buffer until the gel is submerged.

-

Load the prepared DNA samples and the DNA ladder into the wells.

-

Connect the electrophoresis chamber to the power supply, ensuring the electrodes are correctly oriented (DNA migrates to the positive electrode).

-

Run the gel at a constant voltage until the bromophenol blue dye front has migrated to the desired distance.

-

-

Visualize the DNA:

-

Turn off the power supply and carefully remove the gel from the chamber.

-

Place the gel on a UV transilluminator or in a gel imaging system to visualize the DNA bands.

-

Protocol 3: Preparation of 2X SDS-PAGE Protein Loading Buffer (Laemmli Buffer)

This protocol is for preparing a 2X loading buffer for denaturing protein gel electrophoresis (SDS-PAGE).

Materials:

-

Tris-HCl

-

SDS (Sodium Dodecyl Sulfate)

-

Glycerol

-

β-mercaptoethanol or DTT (Dithiothreitol)

-

Bromophenol blue

-

Deionized water

Procedure (for 10 mL of 2X Laemmli Buffer):

-

Combine the following reagents:

-

4.0 mL of deionized water

-

2.5 mL of 0.5 M Tris-HCl, pH 6.8

-

2.0 mL of glycerol

-

1.0 mL of 10% (w/v) SDS

-

0.5 mL of β-mercaptoethanol (add in a fume hood)

-

A small amount (approx. 1 mg) of bromophenol blue

-

-

Mix gently until all components are dissolved.

-

Aliquot into smaller volumes and store at -20°C.

Protocol 4: SDS-PAGE of Proteins

This protocol outlines the standard procedure for separating proteins using SDS-PAGE.

Materials:

-

Polyacrylamide gels (precast or hand-cast)

-

1X SDS Running Buffer

-

2X SDS-PAGE Protein Loading Buffer (from Protocol 3)

-

Protein samples and molecular weight marker

-

Vertical electrophoresis system and power supply

-

Coomassie blue stain or other protein stain

Procedure:

-

Prepare the Samples:

-

Mix protein samples with an equal volume of 2X SDS-PAGE Protein Loading Buffer.

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Centrifuge the samples briefly to collect the contents at the bottom of the tube.

-

-

Assemble the Electrophoresis Unit:

-

Place the polyacrylamide gel into the vertical electrophoresis apparatus.

-

Fill the inner and outer chambers with 1X SDS Running Buffer.

-

-

Load and Run the Gel:

-

Load the denatured protein samples and the molecular weight marker into the wells.

-

Connect the apparatus to the power supply and run the gel at a constant voltage or current.

-

Continue the electrophoresis until the bromophenol blue tracking dye reaches the bottom of the gel.

-

-

Stain and Visualize the Proteins:

-

Turn off the power supply and disassemble the apparatus.

-

Carefully remove the gel from the cassette.

-

Stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the separated protein bands.

-

Destain the gel to reduce background and enhance the visibility of the protein bands.

-

Mandatory Visualizations

Caption: Logical relationship of components in a gel electrophoresis loading buffer.

Caption: Experimental workflow for DNA agarose gel electrophoresis.

Caption: Experimental workflow for SDS-PAGE protein electrophoresis.

References

- 1. This compound | 4430-24-4 | FI32399 | Biosynth [biosynth.com]

- 2. CAS 4430-24-4: this compound | CymitQuimica [cymitquimica.com]

- 3. 4430-24-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C19H10I4O5S | CID 78158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4430-24-4 [chemicalbook.com]

Application Notes and Protocols for Protein Staining in SDS-PAGE

Topic: Protocol for Staining Proteins in SDS-PAGE Gels

While "Iodophenol Blue" is not a recognized or standard stain for the visualization of proteins in SDS-PAGE gels, a common and highly effective blue staining method utilizes Coomassie Brilliant Blue. This document provides a detailed protocol for a colloidal Coomassie Brilliant Blue G-250 staining procedure, which offers high sensitivity and a straightforward workflow.

The principle behind this method is the non-specific binding of Coomassie dye to proteins through ionic interactions and van der Waals forces. In an acidic solution, the dye binds to the basic and hydrophobic residues of proteins, resulting in a color shift from a reddish-brown to a vibrant blue, making the protein bands visible against a clear background. This method is compatible with downstream applications such as mass spectrometry.[1][2]

Quantitative Data Summary

The choice of staining method depends on the required sensitivity, linear dynamic range, and compatibility with downstream analysis. The following table compares common protein staining techniques.

| Staining Method | Limit of Detection (LOD) | Linear Dynamic Range | Mass Spectrometry Compatibility | Key Advantages |

| Colloidal Coomassie G-250 | 5 - 10 ng | Good | Yes | Simple, rapid, non-hazardous formulations available.[1][3] |

| Traditional Coomassie R-250 | ~50 ng | Good | Yes | Inexpensive and widely used.[4] |

| Silver Staining | 1 - 5 ng | Narrow | Limited (protocol dependent) | Highest sensitivity for general use. |

| Fluorescent Stains (e.g., SYPRO Ruby) | 0.1 - 0.5 ng | Wide (4 orders of magnitude) | Yes | Very high sensitivity and wide dynamic range. |

Experimental Protocol: Colloidal Coomassie G-250 Staining

This protocol is optimized for staining proteins in standard mini-gels (e.g., 8 x 10 cm, 1 mm thick) following Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

I. Materials and Reagents

-

Fixing Solution:

-

50% (v/v) Methanol

-

10% (v/v) Acetic Acid

-

40% (v/v) Ultrapure Water

-

-

Colloidal Coomassie G-250 Staining Solution:

-

Many commercial, ready-to-use solutions are available (e.g., PageBlue™, GelCode™ Blue Safe Protein Stain).

-

Alternatively, a lab-prepared solution can be made.

-

-

Washing/Destaining Solution:

-

Ultrapure Water

-

II. Staining Procedure

-

Post-Electrophoresis Wash: After electrophoresis is complete, carefully remove the gel from the cassette. Place the gel in a clean container with 100-200 mL of ultrapure water. Wash for 5-15 minutes on a gentle orbital shaker. This step helps to remove residual SDS, which can interfere with staining. For native PAGE, this extensive washing for SDS removal can be shortened.

-

(Optional but Recommended) Fixation: Discard the water and add enough Fixing Solution to completely submerge the gel. Incubate for 15-30 minutes with gentle agitation. Fixing the proteins within the gel matrix prevents them from leaching out during the staining and washing steps, which can increase sensitivity, especially for small proteins.

-

Water Wash: Discard the fixing solution. Wash the gel three times for 10 minutes each with 100-200 mL of ultrapure water to remove the acid and alcohol.

-

Staining: Discard the final water wash. Add a sufficient volume of Colloidal Coomassie G-250 Staining Solution to fully cover the gel (typically 20-25 mL for a mini-gel). Incubate for 1 hour to overnight at room temperature with gentle agitation. Protein bands will become visible directly in the stain. Staining overnight can enhance sensitivity.

-

Destaining (Water Wash): Discard the staining solution (which can often be reused up to three times). Add 100-200 mL of ultrapure water to the container. Wash the gel for 1-3 hours, changing the water periodically. Continue washing until the background is clear and the protein bands are sharp and distinct.

-

Gel Imaging and Storage: The gel can be imaged using any standard white-light transilluminator or gel documentation system. For long-term storage, the gel can be kept in ultrapure water at 4°C.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Colloidal Coomassie G-250 protein staining.

References

Application Notes: Bromophenol Blue for Quantitative Protein Determination

Introduction

Quantitative determination of protein concentration is a fundamental technique in biochemical and clinical research. While several methods exist, dye-binding assays offer simplicity, speed, and sensitivity. This document provides a detailed overview and protocol for the use of Bromophenol Blue (BPB), a sulfonephthalein dye, for the quantitative determination of protein concentration.

It is important to note that while the query specified "iodophenol blue," this compound is not commonly utilized for quantitative protein assays. Bromophenol Blue, a chemically similar dye, is, however, an established reagent for this purpose. This application note will, therefore, focus on the Bromophenol Blue-based protein assay.

The Bromophenol Blue (BPB) assay is a colorimetric method based on the binding of the BPB dye to proteins in an acidic environment.[1][2] This interaction causes a shift in the dye's absorbance maximum, and the magnitude of this shift is proportional to the protein concentration in the sample.[2] This method is particularly advantageous for samples containing surfactants, which can interfere with other common protein assays like the Coomassie blue-based Bradford assay.[1]

Principle of the Assay

Under acidic conditions, Bromophenol Blue exists in its anionic, yellow-colored form. When proteins are introduced, the dye binds to basic amino acid residues (such as lysine and arginine) and hydrophobic regions of the protein. This binding stabilizes the blue quinonoidal form of the dye, resulting in a color change from yellow to blue. The absorbance of the solution is then measured at a wavelength corresponding to the blue color, typically around 610 nm. The increase in absorbance at this wavelength is directly proportional to the amount of protein in the sample.

Quantitative Data Summary

The performance of the Bromophenol Blue protein assay is summarized below. The data presented are typical and may vary based on experimental conditions and the specific protein being assayed.

| Parameter | Typical Value | Notes |

| Linear Assay Range | 0.03 - 2.0 mg/mL | Using Bovine Serum Albumin (BSA) as a standard. |

| Wavelength Maximum | 610 nm | The peak absorbance of the protein-dye complex. |

| Incubation Time | 5 - 10 minutes | The color development is rapid and relatively stable. |

| Incubation Temp. | Room Temperature | The assay is typically performed at ambient temperature. |

| Compatibility | High tolerance to surfactants. | A key advantage over the Bradford assay.[1] |

| Interfering Subs. | Strong acids or bases. | Samples should be neutralized or diluted to be within the buffering capacity of the assay reagent. |

Experimental Protocols

I. Preparation of Reagents

A. Bromophenol Blue (BPB) Reagent:

-

Solution A: Dissolve 10 mg of Bromophenol Blue powder in 10 mL of 95% ethanol.

-

Solution B: Prepare a 0.1 M citrate buffer by dissolving 21.0 g of citric acid monohydrate in 800 mL of deionized water, adjusting the pH to 3.0 with 1 M NaOH, and then bringing the final volume to 1 L with deionized water.

-

Working BPB Reagent: Mix one part of Solution A with nine parts of Solution B. The final reagent should be filtered and stored in a dark bottle at 4°C. The reagent is stable for several weeks.

B. Protein Standard (Bovine Serum Albumin - BSA):

-

Prepare a stock solution of BSA at a concentration of 2 mg/mL in deionized water.

-

From the stock solution, prepare a series of dilutions ranging from 0.031 mg/mL to 2 mg/mL. These will be used to generate the standard curve.

II. Assay Protocol (Microplate Format)

-

Sample Preparation: Dilute your unknown protein samples with an appropriate buffer (e.g., PBS) to ensure the concentration falls within the linear range of the assay.

-

Standard Curve Preparation: Pipette 50 µL of each BSA standard dilution into separate wells of a 96-well microplate. Include a blank well containing 50 µL of the same buffer used for the standards.

-

Unknown Sample Addition: Pipette 50 µL of your diluted unknown protein samples into separate wells of the microplate.

-

Reagent Addition: Add 200 µL of the working BPB reagent to each well containing a standard or unknown sample.

-

Incubation: Incubate the microplate at room temperature for 5 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 610 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of all standards and unknown samples.

-

Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Visualizations

Signaling Pathway and Logical Relationships

References

iodophenol blue as a redox indicator in chemical titrations

Iodophenol Blue: Clarification on its Role as an Indicator

Extensive research indicates that this compound is utilized as a pH indicator, not as a redox indicator in chemical titrations. Its color change is dependent on the pH of the solution, typically transitioning from yellow to blue in a pH range of 3.0 to 4.6. There is no scientific literature to support its application as a redox indicator, which would involve a color change at a specific electrode potential due to oxidation or reduction.